2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Description
This compound belongs to the pyrimidine class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry due to their diverse biological activities . Its structure features:
- Pyrimidine core: Substituted at positions 2, 4, and 5.
- Position 4: A methyl group, enhancing steric stability.
- Position 6: A piperidin-1-yl group, influencing conformational flexibility and target binding.
Pyrimidine derivatives are known for roles in kinase inhibition, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-16-20(25-10-6-3-7-11-25)24-22(23-17)27-14-12-26(13-15-27)21(28)18-8-4-5-9-19(18)29-2/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRTXOFDVJUVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting piperazine with 2-methoxybenzoyl chloride under basic conditions.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately by reacting 4-methyl-6-chloropyrimidine with piperidine.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine intermediate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine.
Reduction: Formation of 2-[4-(2-Methoxybenzyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as a ligand for alpha1-adrenergic receptors, it binds to these receptors and modulates their activity, which can influence various physiological processes such as smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrimidine Derivatives
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Shares the 4-methyl and 6-piperidinyl groups but replaces the 2-position piperazinyl-benzoyl with an amine.
- Key Differences : Simpler structure with reduced steric bulk; lacks the methoxybenzoyl group, which may limit interactions with hydrophobic pockets in targets.
- Relevance : Demonstrates the importance of 2-position substitutions for modulating biological activity .
Piperazinyl-Benzoyl Variants
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
- Structure : Replaces the methoxy group with a bromine atom on the benzoyl ring.
- Impact: Molecular Weight: Increases from ~421.5 g/mol (target compound) to 445.4 g/mol (C21H26BrN5O) . Solubility: Bromine’s hydrophobicity could reduce aqueous solubility compared to the methoxy group .
2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
- Structure : Replaces the benzoyl group with a sulfonyl moiety.
- Bioavailability: Sulfonates may enhance metabolic stability compared to esters like benzoyl .
Heterocyclic Modifications at Position 6
2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Structure : Substitutes piperidin-1-yl (6-membered ring) with pyrrolidin-1-yl (5-membered ring).
- Basicity: Pyrrolidine (pKa ~11.3) is less basic than piperidine (pKa ~11.8), influencing ionization and pharmacokinetics .
Pharmacological Context and Target Engagement
Kinase Inhibition (PI3K/Akt Pathway)
- GDC-0941 (Thieno[3,2-d]pyrimidine derivative): A PI3K inhibitor with morpholine and indazole substituents. While structurally distinct from the target compound, it highlights the role of pyrimidine cores in kinase targeting. The target’s piperazinyl and piperidinyl groups may engage similar ATP-binding pockets but with altered selectivity .
Anti-Inflammatory and Analgesic Activities
- Piperazinyl/Piperidinyl Derivatives: notes such substitutions in compounds with anti-inflammatory properties. The target’s 2-methoxybenzoyl group may enhance COX-2 inhibition via hydrophobic interactions, whereas sulfonyl analogs (e.g., ) could favor LOX pathways .
Structural and Pharmacokinetic Comparison Table
Biological Activity
2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a compound of interest due to its pharmacological potential, particularly in the treatment of neurological disorders and cancer. This article aims to provide a comprehensive overview of its biological activities, including relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 410.5 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N6O2 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | (2-methoxyphenyl)-[4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone |
| InChI Key | DECMWASZOBNKFZ-UHFFFAOYSA-N |
The compound exhibits its biological activity primarily through interaction with various biological macromolecules, including proteins and nucleic acids. Its structure allows it to bind effectively to receptors involved in neurotransmission and cell signaling pathways.
Neurological Activity
Research indicates that the compound has a significant affinity for alpha1-adrenergic receptors, which are implicated in various neurological functions. The potential for treating conditions such as depression and anxiety has been explored, given the role of these receptors in mood regulation .
Anticancer Properties
In vitro studies have demonstrated that this compound shows promising anticancer activity. For instance, it has been evaluated against melanoma cell lines, exhibiting significant cytotoxic effects. A study reported an IC50 value indicating effective inhibition of cell proliferation at concentrations as low as 10 µM .
Study on Melanoma Treatment
A detailed study focused on the compound's activity against malignant melanoma cells revealed that it could inhibit tumor growth effectively. The compound was found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which are critical mechanisms in cancer cell division .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the piperazine and pyrimidine rings can enhance the compound's potency. Compounds with electron-donating groups in the aromatic rings were particularly noted for their increased biological activity against cancer cell lines .
Enzyme Inhibition
In addition to its receptor activity, the compound has been studied for its ability to inhibit key enzymes involved in cancer progression. For example, it has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Binding Affinity Studies
Binding affinity studies have indicated that this compound interacts strongly with bovine serum albumin (BSA), suggesting potential for drug delivery applications .
Q & A
Q. What in vitro models are suitable for evaluating its pharmacokinetic profile?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
